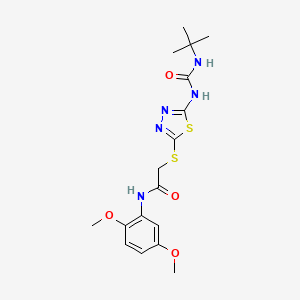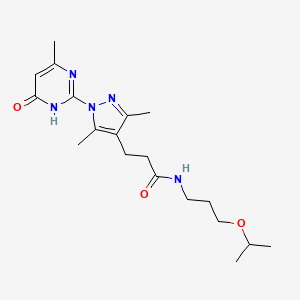![molecular formula C20H17N3O6 B2900254 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate CAS No. 477870-33-0](/img/structure/B2900254.png)
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate, also known as DMMP, is a synthetic molecule that has been used for various scientific applications in research laboratories. It is a colorless, non-volatile compound that is soluble in a variety of organic solvents. DMMP has been studied for its ability to act as an inhibitor of certain enzymes, and its potential to be used as a building block for various pharmaceuticals and drugs.
Mechanism of Action
The mechanism of action of 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate is not completely understood. It is thought to act as an inhibitor of certain enzymes by forming a covalent bond with the active site of the enzyme, thus preventing the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation and pain. In addition, this compound has been shown to have anti-inflammatory effects in animal models of inflammation. It has also been shown to inhibit the growth of certain cancer cells in vitro.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate in lab experiments is its low cost and easy availability. In addition, it is a relatively stable compound and can be stored at room temperature. However, this compound is not suitable for use in vivo experiments due to its potential toxicity.
Future Directions
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate has potential to be used as a building block for various pharmaceuticals and drugs. It could also be used as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation and pain. In addition, further research could be done on the mechanism of action of this compound, as well as its potential for use in cancer treatments. Finally, further studies could be conducted to explore the potential of this compound as a reagent for the synthesis of various compounds, such as peptides, nucleosides, and heterocycles.
Synthesis Methods
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate is synthesized through a multi-step process involving the reaction of 4-nitrobenzoyl chloride with a mixture of 4-(dimethoxymethyl)pyrimidine and sodium hydroxide. The reaction is conducted in an organic solvent such as DMSO, and is typically carried out at room temperature. The product is then purified by column chromatography and recrystallized from a suitable solvent.
Scientific Research Applications
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate has been used as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation and pain. It has also been studied for its potential to be used as a building block for various pharmaceuticals and drugs. In addition, this compound has been used as a reagent in the synthesis of various compounds, such as peptides, nucleosides, and heterocycles.
properties
IUPAC Name |
[4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenyl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6/c1-27-20(28-2)17-11-12-21-18(22-17)13-5-9-16(10-6-13)29-19(24)14-3-7-15(8-4-14)23(25)26/h3-12,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPZKWXMHTYUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC(=NC=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2900172.png)






![2,2,2-trifluoro-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2900184.png)
![N-(4-hydroxyphenyl)-2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2900185.png)



![2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2900192.png)
